molecular formula C12H11NO3 B14373653 N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine CAS No. 89665-37-2

N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine

Cat. No.: B14373653
CAS No.: 89665-37-2
M. Wt: 217.22 g/mol
InChI Key: AIWVDERXMQLAGI-UHFFFAOYSA-N
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Description

N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine is an organic compound characterized by the presence of a furan ring, a phenyl group, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine typically involves the reaction of 2-(furan-2-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently converted to the desired hydroxylamine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The furan ring and phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted furan and phenyl derivatives.

Scientific Research Applications

N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Furan-2-yl)methylidene]hydroxylamine
  • N-[(Phenyl)methylidene]hydroxylamine
  • 2-(Furan-2-ylmethoxy)benzaldehyde

Uniqueness

N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine is unique due to the presence of both furan and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

89665-37-2

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

N-[[2-(furan-2-ylmethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C12H11NO3/c14-13-8-10-4-1-2-6-12(10)16-9-11-5-3-7-15-11/h1-8,14H,9H2

InChI Key

AIWVDERXMQLAGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OCC2=CC=CO2

Origin of Product

United States

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